molecular formula C18H16O2 B8001598 Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol

Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B8001598
M. Wt: 264.3 g/mol
InChI Key: DAGFDQRNGNGTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-3-yl(2-methyl-[1,1’-biphenyl]-4-yl)methanol is a complex organic compound that features a furan ring attached to a biphenyl structure with a methanol group. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(2-methyl-[1,1’-biphenyl]-4-yl)methanol typically involves several steps. One common method starts with the reaction of 3-chloro-2-methylbiphenyl with magnesium to form a Grignard reagent. This intermediate is then reacted with paraformaldehyde diacetate to yield the desired product . Another approach involves the use of 3-bromo-2-methylphenylmethanol and phenylboronic acid in the presence of a palladium catalyst and sodium bicarbonate solution .

Industrial Production Methods

Industrial production of this compound often employs large-scale reaction vessels and optimized conditions to maximize yield and purity. The process typically involves refluxing the reactants in a suitable solvent, followed by purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(2-methyl-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various substituted furans, biphenyl derivatives, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-3-yl(2-methyl-[1,1’-biphenyl]-4-yl)methanol is unique due to its combined furan and biphenyl structures, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

furan-3-yl-(3-methyl-4-phenylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-13-11-15(18(19)16-9-10-20-12-16)7-8-17(13)14-5-3-2-4-6-14/h2-12,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGFDQRNGNGTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=COC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.